molecular formula C14H23N3O3 B2699237 N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 1180894-67-0

N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2699237
CAS RN: 1180894-67-0
M. Wt: 281.356
InChI Key: VUIDIQNLQRTKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, commonly known as TDB or TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TDB is known to selectively inhibit Toll-like receptor 4 (TLR4) signaling, which is a key pathway involved in the innate immune response.

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, closely related to the compound , have been studied for their use in peptide synthesis. They are used as constrained surrogates of dipeptides like Pro-Leu and Gly-Leu. This research is significant for understanding how these compounds mimic certain peptide structures and behaviors (Fernandez et al., 2002).

Gabapentin-Base Synthesis

The compound has been involved in the synthesis of biologically active compounds through the Ugi reaction, a notable method in organic synthesis. This study highlights its potential in creating novel classes of compounds with varied biological activities (Amirani Poor et al., 2018).

Supramolecular Arrangements

Research on derivatives of this compound, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, sheds light on the relationship between molecular and crystal structures. This is crucial for understanding how these compounds interact at a molecular level and form specific crystal structures (Graus et al., 2010).

Boc Protecting Group in Amines

A study on a similar compound, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), focuses on its use in preparing N-Boc-amino acids. This is particularly relevant in peptide and protein research where protecting groups are vital (Rao et al., 2017).

Stereoelectronic Control Theory

The compound's precursors have been used to study the photochemical and thermal rearrangement of oxaziridines. This research provides insights into the stereoelectronic factors that control these rearrangements, which is valuable in understanding reaction mechanisms in organic chemistry (Lattes et al., 1982).

Enantioselective Intramolecular Cyclopropanation

A related study involves the compound in the intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides. This research is significant for developing asymmetric synthesis methods, which are crucial in the pharmaceutical industry (Doyle et al., 1994).

Glucagon Receptor Antagonist Discovery

A novel series of spiroimidazolone-based antagonists of the human glucagon receptor includes derivatives of the compound. This research is crucial in developing new medications for conditions like diabetes (Demong et al., 2014).

properties

IUPAC Name

N-tert-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-13(2,3)15-10(18)9-17-11(19)14(16-12(17)20)7-5-4-6-8-14/h4-9H2,1-3H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIDIQNLQRTKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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